molecular formula C4H8O3 B150767 1,3-Dioxolane-2-methanol CAS No. 5694-68-8

1,3-Dioxolane-2-methanol

Cat. No. B150767
CAS RN: 5694-68-8
M. Wt: 104.1 g/mol
InChI Key: ZAGUSKAXELYWCE-UHFFFAOYSA-N
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Description

Synthesis and Crystal Structure Analysis

The synthesis of a compound related to 1,3-Dioxolane-2-methanol, specifically (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been achieved, and its crystal structure has been elucidated. The compound crystallizes in the monoclinic system and displays a configuration where both C(2) and C(3) are in the R form. The dioxolane ring is accompanied by two aromatic rings, and the structure is stabilized by intramolecular hydrogen bonds, which are further extended into a network via intermolecular hydrogen bonds in the crystal lattice .

Molecular Structure Analysis

Vibrational circular dichroism (VCD) studies have provided insights into the molecular structure of 2,2-dimethyl-1,3-dioxolane-4-methanol, a compound closely related to 1,3-Dioxolane-2-methanol. The OH stretching vibration of the intramolecularly hydrogen-bonded species in the (R)-enantiomer results in a positive VCD band, indicating the presence of a specific conformation in the intramolecular hydrogen bond system. The study also quantified the thermodynamic parameters governing the equilibrium between the free and hydrogen-bonded species .

Chemical Reactions Analysis

The methanolysis of 4-methyl-1,3-dioxane, which is structurally similar to 1,3-Dioxolane-2-methanol, proceeds through the successive cleavage of the C2-O1 and C2-O3 bonds of the dioxane ring. This reaction pathway results in the formation of 3-methyl-4,6-dioxa-1-heptanol as an intermediate product, demonstrating the reactivity of the dioxolane ring under acidic conditions .

Physical and Chemical Properties Analysis

The resolution of 2,2-diphenyl-1,3-dioxolane-4-methanol via Rhizopus sp. lipase-catalyzed enantioselective transesterification with vinyl butanoate has been achieved, yielding the (R)-alcohol with high enantiomeric excess. This showcases the compound's chiral nature and the potential for its resolution using biocatalysis, which is relevant for understanding the physical and chemical properties of 1,3-Dioxolane-2-methanol derivatives .

The radical addition reactions of fluorinated species to 2,2-dimethyl-1,3-dioxolane have been explored, demonstrating the compound's reactivity and selectivity in forming 1-(polyfluoroalkyl)ethane-1,2-diols. The regioselectivity of these additions and the subsequent deprotection by acid methanolysis to afford the corresponding diols highlight the versatility of the dioxolane moiety in synthetic chemistry .

Lastly, the study of 2-methyl-1,3,2-dioxaborinane–methanol complexes through computer modeling has provided insights into the interaction of methanol with dioxaborinane, a compound related to 1,3-Dioxolane-2-methanol. The formation of complexes with both donor-acceptor and intermolecular hydrogen bonds indicates the potential for 1,3-Dioxolane-2-methanol to engage in similar interactions .

Scientific Research Applications

Surface Tension and Density Analysis

The study by Calvo et al. (2004) explored the surface tension and density of mixtures involving 1,3-dioxolane and various alkanols. This research provides insights into the intermolecular interactions in binary mixtures of 1,3-dioxolane, which is significant for understanding its behavior in different solutions.

Catalysis and Chemical Synthesis

Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes and ketones in the presence of 1,3-dioxolane. Their work, available here, highlights the potential of 1,3-dioxolane in facilitating the production of novel platform chemicals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols.

Viscosity and Compressibility Studies

Roy and Sinha's 2006 study, found here, examines the densities, viscosities, and isentropic compressibilities of ternary mixtures containing 1,3-dioxolane, water, and monoalkanols. Their findings contribute to understanding the molecular interactions and behavior of 1,3-dioxolane in diverse liquid mixtures.

Chiral Auxiliary in Asymmetric Synthesis

Jung, Ho, and Kim (2000) conducted research on the use of 1,3-dioxolane derivatives as chiral auxiliaries in asymmetric synthesis. Their study, accessible here, demonstrates the application of 1,3-dioxolane in the precise synthesis of specific molecules, which is crucial in pharmaceutical and chemical manufacturing.

Microwave Dielectric Properties

Lyashchenko et al. (2021) researched the microwave dielectric properties of 1,3-dioxolane aqueous solutions. Their findings, available here, offer valuable insights into the interactions between 1,3-dioxolane molecules and water, which has implications for its use in various industrial and scientific contexts.

Gas Chromatography and Chemical Analysis

Luong et al. (2012) utilized 1,3-dioxolane in multi-dimensional gas chromatography for the characterization of volatile oxygenated organic compounds. Their study, found here, shows the effectiveness of 1,3-dioxolane in improving the separation and analysis of complex chemical mixtures.

Safety And Hazards

When handling 1,3-Dioxolane-2-methanol, it is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas. It is also advised to ensure adequate ventilation and remove all sources of ignition . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1,3-dioxolan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGUSKAXELYWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304029
Record name 1,3-Dioxolane-2-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-2-methanol

CAS RN

5694-68-8
Record name 1,3-Dioxolane-2-methanol
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Record name 1,3-Dioxolane-2-methanol
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Record name (1,3-dioxolan-2-yl)methanol
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Record name 1,3-Dioxolane-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
CE Cripe - 1977 - scholarlycommons.pacific.edu
The decision to attempt the synthesis of furo [3, 2-b] furan was based on four considerations. Firstly, there are an abundance of synthetic and naturally occurring compounds, especially …
Number of citations: 2 scholarlycommons.pacific.edu
JD Burger - Journal of Chromatographic Science, 1968 - academic.oup.com
The retention times of 90 organic compounds were determined on PORAPAK Q. The logarithm of the adjusted retention time is an approximately linear function of the logarithm of the …
Number of citations: 22 academic.oup.com
HY Zhou - Hubei Minzu Xueyuan Xuebao Ziran Kexue Ban …, 2014 - cabdirect.org
The volatile oil from Hippeastrum rutilum root and leaves was extracted and the volatile oil components were compared. Using the conventional extraction methods of volatile oil, steam …
Number of citations: 2 www.cabdirect.org
S Naher, MS Alam, MM Rahman… - Journal of Statistical …, 2013 - researchgate.net
Myristica fragrans Houtt fruit is locally known as jaiphal/nutmeg. It is one of the oldest and widely used spice in the world. The essential oils from M. fragrans seeds are used in tonics. It …
Number of citations: 6 www.researchgate.net
H Mohammad, K Prabhu, MRK Rao, L Sundram… - researchgate.net
Objective: The aim of the study is to understand the efficacy of Ayurvedic medicine by subjecting it to gas chromatography–mass spectrometry (GC-MS) analysis. This knowledge could …
Number of citations: 0 www.researchgate.net
S Kodhaiyolii, S Mohanraj, M Rengasamy… - Materials Research …, 2019 - iopscience.iop.org
Boerhavia diffusa mediated synthesis of bimetallic cobalt—nickel nanoparticles (Co–Ni NPs) was developed using optimized process parameters including pH, precursor (mixture of Co …
Number of citations: 19 iopscience.iop.org
H Mohammad, K Prabhu… - Drug …, 2019 - khalifauniversity.elsevierpure.com
Objective: The aim of the study is to understand the efficacy of Ayurvedic medicine by subjecting it to gas chromatography-mass spectrometry (GC-MS) analysis. This knowledge could …
Number of citations: 25 khalifauniversity.elsevierpure.com
SHH Al-hassnwy, RM HasanAl-Nomani - Sys. Rev. Pharm, 2021 - researchgate.net
Background: The species P. incurva, S. arabica, C. pakeri, A. donax, A. palaestina, S. barbatus, S. divaricatus and L. hirsutus belongs to the grass family, which is a herbaceous plant …
Number of citations: 1 www.researchgate.net
S Kewn, LH Wang, PG Hoggard… - Antimicrobial agents …, 2003 - Am Soc Microbiol
DXG {[2R-cis]-2-amino-1,9-dihydro-9-[2-[hydroxymethyl]-1,3-dioxolan-4-yl]-6H-purin-6-one} and its prodrug DAPD ([2R-cis]-4-[2,6-diamino-9H-purin-9-yl]-1,3-dioxolane-2-methanol; …
Number of citations: 17 journals.asm.org
MJ Cheesman, SR Alcorn, A White, IE Cock - Antibiotics, 2023 - mdpi.com
Virginian witch hazel (WH; Hamamelis virginiana L.; family: Hamamelidaceae) is a North American plant that is used traditionally to treat a variety of ailments, including bacterial …
Number of citations: 9 www.mdpi.com

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